7-Chloro-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C(_9)H(_8)ClN. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 7th position and a partially saturated isoquinoline ring, making it a significant molecule in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-3,4-dihydroisoquinoline is the mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It is known that the compound interacts with its target, potentially altering the kinase’s activity and influencing downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by MAPK10. These could include pathways involved in cellular stress responses, apoptosis, and neuronal signaling. The specific pathways and their downstream effects need further investigation .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor . These properties could influence the bioavailability of the compound, but more detailed studies are needed to confirm these findings.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cells and tissues in which MAPK10 is expressed and active. Given MAPK10’s role in cellular stress responses and apoptosis, the compound could potentially influence these processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored sealed in dry conditions at 2-8°C , suggesting that moisture and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,4-dihydroisoquinoline typically involves the chlorination of 3,4-dihydroisoquinoline. One common method includes the use of thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 7th position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 7-chloroisoquinoline. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reduction of this compound can lead to the formation of 7-chloro-1,2,3,4-tetrahydroisoquinoline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, allowing the introduction of various functional groups. Reagents such as sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or neutral medium.
Reduction: H(_2) gas with Pd/C catalyst.
Substitution: NaOCH(_3) in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: 7-chloroisoquinoline.
Reduction: 7-chloro-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3,4-dihydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and material science.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals, particularly in the treatment of neurological disorders and as anti-cancer agents.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
7-Chloroisoquinoline: Lacks the dihydro component, making it fully aromatic.
3,4-Dihydroisoquinoline: Lacks the chlorine atom, affecting its reactivity and biological activity.
7-Bromo-3,4-dihydroisoquinoline: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical properties and reactivity.
Uniqueness: 7-Chloro-3,4-dihydroisoquinoline is unique due to the specific positioning of the chlorine atom and the partially saturated ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted synthesis and research applications.
Biological Activity
7-Chloro-3,4-dihydroisoquinoline is a derivative of the isoquinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. Research into its biological activity has expanded in recent years, revealing promising applications in pharmacology.
- Chemical Name : this compound
- CAS Number : 60518-41-4
- Molecular Formula : C_9H_8ClN
Antimicrobial Activity
Studies have indicated that derivatives of 3,4-dihydroisoquinoline, including 7-chloro variants, possess significant antimicrobial properties. For instance, research demonstrated that certain halogenated derivatives exhibited enhanced activity against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines. This effect is crucial for developing treatments for chronic inflammatory diseases .
Neuroprotective Properties
Recent investigations into neuroprotective effects have highlighted the ability of this compound to protect neuronal cells from oxidative stress. In particular, studies utilizing PC12 cells demonstrated that this compound could reduce corticosterone-induced cytotoxicity and promote neuronal survival. Mechanistic studies suggested that it may act through modulation of intracellular signaling pathways associated with neuroprotection .
Study on Antidepressant Activity
A notable study focused on the antidepressant-like effects of compounds similar to this compound. In vivo tests revealed that these compounds significantly reduced immobility time in the forced swim test (FST), indicating potential antidepressant activity. The study also assessed cytotoxicity and found that the compounds exhibited low toxicity on normal human cell lines (HEK293 and L02), reinforcing their safety profile .
Calcium Channel Modulation
Another significant aspect of the biological activity of this compound is its interaction with calcium channels. Research indicated that this compound influences calcium ion influx in smooth muscle tissues by modulating muscarinic acetylcholine receptors (mAChRs). This modulation resulted in enhanced contractility of smooth muscle preparations, suggesting potential therapeutic applications in gastrointestinal motility disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
7-chloro-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPMZULEYMEMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.